molecular formula C17H20N2O2 B4309815 1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE

1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE

Cat. No.: B4309815
M. Wt: 284.35 g/mol
InChI Key: UWINOVIQTNZSDT-UHFFFAOYSA-N
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Description

1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its intricate structure, is of interest in the fields of chemistry, biology, and medicine due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed .

Chemical Reactions Analysis

1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the attached functional groups.

Mechanism of Action

The mechanism of action of 1-ethyl-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with multiple receptors and enzymes in the body, leading to their diverse biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Properties

IUPAC Name

3-ethyl-2,3-dimethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-16(2)17(3)14-12(9-10-19(17)15(20)21-16)11-7-5-6-8-13(11)18-14/h5-8,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWINOVIQTNZSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2(C3=C(CCN2C(=O)O1)C4=CC=CC=C4N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE
Reactant of Route 2
1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE
Reactant of Route 3
1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE
Reactant of Route 4
1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE
Reactant of Route 6
1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE

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